3-Fluoro-1-methylpiperidin-2-one is a chemical compound classified under the piperidine derivatives, characterized by a fluorine atom at the third position and a methyl group at the first position of the piperidine ring. Its IUPAC name is 3-fluoro-1-methylpiperidin-2-one, and it has gained attention in medicinal chemistry due to its potential applications in drug development and organic synthesis. The molecular formula for this compound is , and it is recognized for its unique structural features that influence its biological activity and interaction with various molecular targets.
The synthesis of 3-fluoro-1-methylpiperidin-2-one can be performed through several methods, typically involving the fluorination of piperidine derivatives. One common approach involves the reaction of 1-methylpiperidin-2-one with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions, often in an inert atmosphere to minimize side reactions.
In industrial settings, continuous flow synthesis methods may be utilized to enhance yield and control over reaction parameters, which can lead to more efficient production processes.
3-Fluoro-1-methylpiperidin-2-one features a six-membered ring structure typical of piperidines. The positioning of the fluorine atom at the third carbon and the methyl group at the first carbon contributes to its unique chemical properties.
The stereochemistry of this compound can significantly influence its reactivity and interaction with biological systems.
3-Fluoro-1-methylpiperidin-2-one can undergo various chemical reactions, enhancing its utility in organic synthesis:
These reactions highlight its versatility as a reagent in organic synthesis.
The mechanism of action for 3-fluoro-1-methylpiperidin-2-one involves its interaction with specific molecular targets within biological systems. Research indicates that compounds with similar structures often interact with neurotransmitter systems, potentially acting as agonists or antagonists at certain receptors. This interaction can modulate receptor activity, leading to various physiological effects. The exact pathways and targets are subject to ongoing research but are critical for understanding its pharmacological potential.
Relevant analyses such as spectroscopy (NMR, IR) can provide insights into its structural characteristics and confirm purity levels.
3-Fluoro-1-methylpiperidin-2-one has several scientific applications:
Research continues into its efficacy and safety profiles, particularly concerning drug development pathways where it may serve as an important intermediate or active pharmaceutical ingredient.
Stereoselective fluorination of piperidine scaffolds presents significant synthetic challenges due to the energetic preferences of fluorine substituents and their profound influence on bioactive conformations. The introduction of fluorine at the C3 position of piperidin-2-one derivatives preferentially yields the axial conformation in protonated forms, driven by a stabilizing gauche effect between the C–F bond and the adjacent N[+]-H bond. This phenomenon was demonstrated in Merck's development of KSP inhibitors, where the axial 3-fluoro isomer (pKₐ = 7.6) exhibited superior efficacy and reduced P-glycoprotein efflux compared to its equatorial counterpart (pKₐ = 6.6) [2]. The axial preference originates from dipole stabilization effects, particularly in hydrochloride salt forms where the C–F bond aligns antiparallel to the N[+]-H bond .
Modern electrophilic fluorination protocols have enabled precise stereocontrol in piperidine functionalization. Key strategies include:
Table 1: Stereochemical Outcomes in 3-Fluoropiperidine Synthesis
Method | Catalyst System | Temperature | Axial:Equatorial Ratio | Key Application |
---|---|---|---|---|
Pyridine Dearomatization-Hydrogenation | Rh(COD)Cl₂/HBpin | 25°C | >20:1 | Fluorinated analogs of Melperone/Diphenidol |
Palladium-Catalyzed Hydrogenation | Pd/C, H₂ (1 atm) | 50°C | 18:1 | Acid-sensitive derivatives |
Iridium-Catalyzed Asymmetric Reduction | Ir(I)/P,N-ligand | 70°C | 99% ee (axial) | 11β-HSD1 inhibitors |
The stereoelectronic influence of 3-fluorine extends beyond conformational control. In ghrelin receptor antagonists, fluorination at this position modulated receptor binding affinity (Kᵢ = 22 nM) and enhanced blood-brain barrier penetration (logBB = 0.45) while maintaining low P-glycoprotein efflux (P-gl = 0.2), critical for CNS-targeted pharmaceuticals [5].
Chiral resolution of 3-fluoropiperidin-2-ones demands innovative strategies to address the stereogenic center created at C3. Two industrially validated approaches have emerged: transition metal-catalyzed asymmetric hydrogenation and enzymatic dynamic kinetic resolution.
Ru/Rh-Catalyzed Pyridinium Salt Hydrogenation: Merck's process chemistry team pioneered the asymmetric hydrogenation of 3-fluoro-4-aminopyridinium salts for synthesizing CGRP receptor antagonists. Using a Ru(COD)(Me-allyl)₂/BIPHEP system with HBF₄ in 2-Me-THF/MeOH, they achieved 97% yield and 86% ee. Critical to success was fluoride scavenging with Ti(OiPr)₄ (2 eq.), which prevented catalyst poisoning from des-fluoro byproduct formation (3% vs. >15% without scavenger). Final enantiomeric enrichment to >99.8% ee was accomplished via supercritical fluid chromatography (SFC) [2] .
Biocatalytic Dynamic Kinetic Transamination: An alternative enzymatic approach exploited the acidity of the C2 proton in 3-fluoropiperidin-2-one precursors. Using a keto-fluoropyridine substrate (synthesized via TMS-enol ether fluorination with Selectfluor®, 91% yield), Merck screened transaminase libraries under high pH (pH 10.5) to promote epimerization. Optimized conditions (1 mol% ATA-3 enzyme, 1M iPrNH₂, 45°C) delivered the desired (S)-3-fluoro-4-aminopiperidine derivative in 66% yield with 96% ee and 15:1 dr. Continuous amine dosing and acetone removal via nitrogen sweep minimized reversibility and defluorination [2].
Table 2: Chiral Resolution Techniques for 3-Fluoropiperidin-2-one Intermediates
Method | Conditions | Yield (%) | ee/dr | Advantages |
---|---|---|---|---|
Ru-Catalyzed Hydrogenation | Ru(COD)(Me-allyl)₂/BIPHEP, HBF₄, Ti(OiPr)₄, 2-Me-THF/MeOH | 97 | 86% ee → 99.8% ee (post-SFC) | High volumetric productivity |
Biocatalytic Transamination | ATA-3 transaminase, PLP, iPrNH₂, pH 10.5, DMSO | 66 | 96% ee, 15:1 dr | No heavy metals, ambient pressure |
Ir-Catalyzed Asymmetric Hydrogenation | Ir(I)/(R)-Segphos, H₂ (50 psi) | 95 | 99% ee | Tolerant of ester/amide groups |
The quaternary stereocenter challenge was elegantly addressed by Zhang through a stereoselective coupling-hydrogenation cascade. Using pyridinium salts and Raney-Ni catalysis, this method achieved cis-3-fluoropiperidin-2-ones with >95% diastereoselectivity. The stereochemical outcome was rationalized by hydride attack anti to bulky substituents . These methodologies collectively provide robust routes to enantiopure 3-fluorinated building blocks for neurological therapeutics.
CAS No.: 5873-57-4
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8